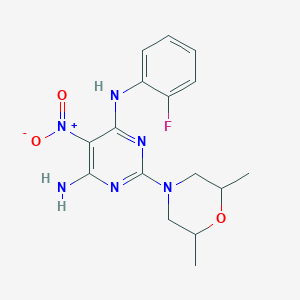
2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with potential applications in scientific research. This compound is a type of pyrimidine derivative and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Antifolate Activity in Disease Treatment
Compounds structurally related to 2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine have been evaluated for their antifolate activities, specifically as inhibitors of dihydrofolate reductase from various pathogens and as potential antitumor agents. These studies highlight the compound's relevance in designing novel therapies against diseases caused by pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as its potential in cancer treatment due to its antitumor properties (Robson et al., 1997).
Neurokinin-1 Receptor Antagonism for Clinical Applications
Another area of application involves neurokinin-1 receptor antagonists, where compounds with a similar structure have shown efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. This suggests potential applications in developing treatments for conditions such as nausea and depression, emphasizing the importance of structural features in the compound for medical applications (Harrison et al., 2001).
Larvicidal Activity for Pest Control
Research into pyrimidine linked with morpholinophenyl derivatives, similar to the compound of interest, has demonstrated significant larvicidal activity against mosquito larvae. This indicates its potential use in developing safer, more effective pest control methods, contributing to public health efforts by reducing the spread of mosquito-borne diseases (Gorle et al., 2016).
Optical and Electronic Material Applications
Studies on trisheterocyclic systems with electron-donating amino groups, which share structural similarities with the compound , have explored their thermal, redox, UV–Vis absorption, and emission properties. These compounds exhibit significant potential for applications in optoelectronics, highlighting the compound's potential utility in developing materials for electronic devices and sensors (Palion-Gazda et al., 2019).
Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs)
The structural motif found in the compound has also been investigated in the context of cyclometalated iridium complexes with highly efficient red phosphorescence. Such materials are crucial for the development of OLEDs, indicating potential applications in display technologies and lighting (Tsuboyama et al., 2003).
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-6-4-3-5-11(12)17/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFCABQCKQFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholino)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

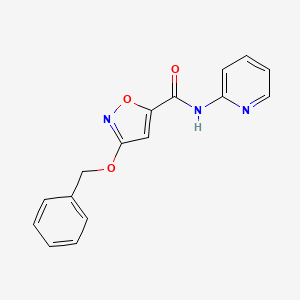
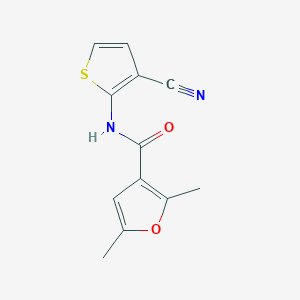
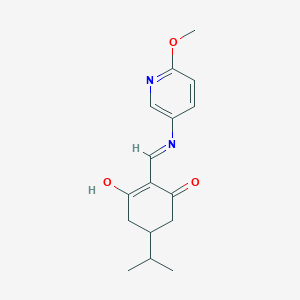
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)
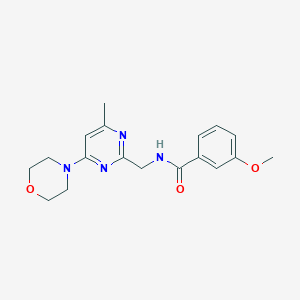
![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
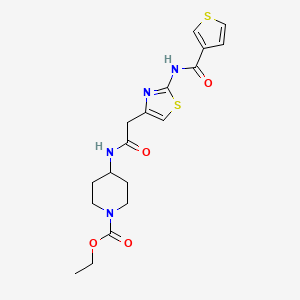

![1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2842699.png)
![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
![N-benzyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2842702.png)
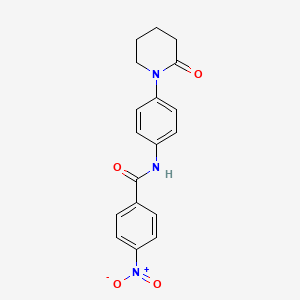
![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)